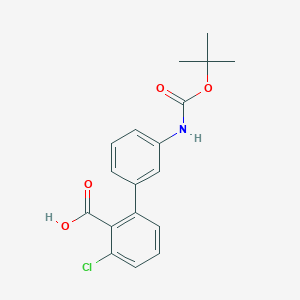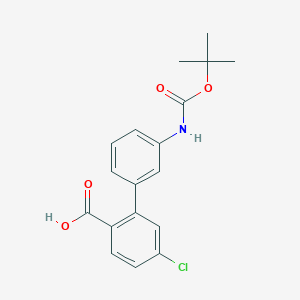
4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid; 95%
Overview
Description
4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid (also known as 4-(3-t-butoxycarbonylaminophenyl)-2-nitrobenzoic acid, or 4-BOC-APNB) is a useful organic compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 291.33 g/mol and a melting point of 97-99°C. The compound is commonly used in the synthesis of other organic compounds, and has applications in the field of biochemistry and pharmacology.
Scientific Research Applications
4-BOC-APNB is a useful compound in scientific research due to its ability to act as a protecting group for amines. It is commonly used in the synthesis of other organic compounds, such as peptides and amino acids, which have a wide range of applications in biochemistry and pharmacology. The compound is also used in the synthesis of drugs, and has been used in the synthesis of antifungal agents and antibiotics.
Mechanism of Action
The mechanism of action of 4-BOC-APNB is based on its ability to act as a protecting group for amines. The compound acts as a temporary masking agent, which prevents the amine group from undergoing unwanted reactions. This allows the amine group to be used in subsequent reactions without being modified.
Biochemical and Physiological Effects
4-BOC-APNB has no known direct biochemical or physiological effects. However, the compounds that are synthesized using 4-BOC-APNB may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-BOC-APNB in lab experiments is its ability to act as a protecting group for amines. This allows the amine group to be used in subsequent reactions without being modified. The main limitation of using 4-BOC-APNB is that it is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for 4-BOC-APNB. These include the development of new synthetic methods for the synthesis of 4-BOC-APNB and other compounds, the development of new applications for the compound, and the development of new compounds based on the structure of 4-BOC-APNB. Additionally, further research into the biochemical and physiological effects of compounds synthesized using 4-BOC-APNB may be beneficial.
Synthesis Methods
4-BOC-APNB can be synthesized from the reaction of 4-aminophenol and 3-t-butoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature of 0-5°C and the resulting product is a white solid with a melting point of 97-99°C.
properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(10-12)20(24)25/h4-10H,1-3H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAVFLPRLEMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128379 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-nitrobenzoic acid | |
CAS RN |
1261981-67-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261981-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)





